molecular formula C7H18ClNO B6246570 (2-methoxy-2-methylbutyl)(methyl)amine hydrochloride CAS No. 2408971-82-2

(2-methoxy-2-methylbutyl)(methyl)amine hydrochloride

Cat. No.: B6246570
CAS No.: 2408971-82-2
M. Wt: 167.68 g/mol
InChI Key: NATTVWBBWXTHRF-UHFFFAOYSA-N
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Description

(2-methoxy-2-methylbutyl)(methyl)amine hydrochloride is a chemical compound with the molecular formula C7H18ClNO and a molecular weight of 167.7 g/mol. This compound is often used in various chemical and industrial applications due to its unique properties.

Properties

CAS No.

2408971-82-2

Molecular Formula

C7H18ClNO

Molecular Weight

167.68 g/mol

IUPAC Name

2-methoxy-N,2-dimethylbutan-1-amine;hydrochloride

InChI

InChI=1S/C7H17NO.ClH/c1-5-7(2,9-4)6-8-3;/h8H,5-6H2,1-4H3;1H

InChI Key

NATTVWBBWXTHRF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CNC)OC.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-methoxy-2-methylbutyl)(methyl)amine hydrochloride typically involves the reaction of 2-methoxy-2-methylbutanol with methylamine in the presence of hydrochloric acid. The reaction conditions often include:

    Temperature: The reaction is usually carried out at room temperature.

    Solvent: Common solvents used include methanol or ethanol.

    Catalyst: Hydrochloric acid acts as a catalyst and also provides the chloride ion for the formation of the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of (2-methoxy-2-methylbutyl)(methyl)amine hydrochloride is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Mixing: The reactants are mixed in a controlled environment.

    Reaction: The mixture is allowed to react under controlled temperature and pressure conditions.

    Purification: The product is purified using techniques such as recrystallization or distillation to remove impurities.

Chemical Reactions Analysis

Types of Reactions

(2-methoxy-2-methylbutyl)(methyl)amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Can yield aldehydes or ketones.

    Reduction: Can yield primary or secondary amines.

    Substitution: Can yield various substituted amines.

Scientific Research Applications

Pharmaceutical Applications

Antidepressants and Anxiolytics

  • This compound has been investigated for its potential use in synthesizing antidepressants and anxiolytics. Methylamine derivatives are known to influence neurotransmitter systems, particularly serotonin receptors, which are crucial in mood regulation .

Local Anesthetics

  • The compound can serve as an intermediate in the synthesis of local anesthetics. Its structure allows it to interact effectively with nerve receptors, providing analgesic properties .

Analgesics and Muscle Relaxants

  • Research indicates that (2-methoxy-2-methylbutyl)(methyl)amine hydrochloride may be used to develop analgesics with antispasmodic effects. This application is particularly relevant for treating conditions involving muscle tension and pain .

Agricultural Applications

Insecticides and Herbicides

  • The compound is utilized in the formulation of insecticides and herbicides. Its efficacy as a pesticide stems from its ability to disrupt the metabolic processes of pests while being less harmful to beneficial organisms .

Animal Feed Supplements

  • It is also employed in the production of choline chloride, a B-vitamin supplement essential for livestock health. This application enhances growth rates and overall animal well-being .

Synthetic Chemistry

Reagent in Organic Synthesis

  • (2-methoxy-2-methylbutyl)(methyl)amine hydrochloride is used as a reagent in various organic synthesis processes. It facilitates the formation of lipid-like materials for drug delivery systems, particularly in RNA interference (RNAi) therapeutics .

Chemical Intermediates

  • The compound serves as an important intermediate in synthesizing other complex molecules, including those used in pharmaceuticals and agrochemicals. Its versatility makes it a valuable asset in synthetic pathways .

Data Table: Applications Overview

Application AreaSpecific UseImpact/Benefit
PharmaceuticalsAntidepressants, local anestheticsMood regulation, pain relief
Analgesics, muscle relaxantsTreatment of muscle tension
AgriculturalInsecticides, herbicidesPest control with minimal environmental impact
Animal feed supplementsEnhanced livestock health
Synthetic ChemistryReagent for organic synthesisFacilitates drug delivery systems
Chemical intermediatesEssential for complex molecule synthesis

Case Study 1: Development of Antidepressants

Research conducted on the effects of methylamine derivatives has shown promising results in developing new antidepressant medications. In vivo studies demonstrated that compounds similar to (2-methoxy-2-methylbutyl)(methyl)amine hydrochloride exhibited significant agonist activity at serotonin receptors, leading to enhanced mood stabilization effects compared to existing treatments .

Case Study 2: Agricultural Efficacy

Field trials utilizing formulations containing this compound as an insecticide revealed a marked reduction in pest populations while maintaining crop yield stability. The results indicated that the compound could effectively target specific pests without adversely affecting non-target species or beneficial insects .

Case Study 3: RNAi Therapeutics

A study highlighted the use of (2-methoxy-2-methylbutyl)(methyl)amine hydrochloride as a reagent in creating lipid nanoparticles for RNAi delivery systems. The findings showed improved cellular uptake and targeted delivery of therapeutic RNA molecules, enhancing treatment efficacy for genetic disorders .

Mechanism of Action

The mechanism by which (2-methoxy-2-methylbutyl)(methyl)amine hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can:

    Bind to Enzymes: Inhibit or activate enzyme activity.

    Interact with Receptors: Modulate receptor activity, leading to various physiological effects.

    Pathways Involved: The specific pathways depend on the biological context and the target molecules involved.

Comparison with Similar Compounds

Similar Compounds

  • (2-methoxy-2-methylpropyl)(methyl)amine hydrochloride
  • (2-methoxy-2-methylpentyl)(methyl)amine hydrochloride
  • (2-methoxy-2-methylhexyl)(methyl)amine hydrochloride

Uniqueness

(2-methoxy-2-methylbutyl)(methyl)amine hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. These properties make it particularly useful in certain applications where other similar compounds may not be as effective.

Biological Activity

(2-methoxy-2-methylbutyl)(methyl)amine hydrochloride, with the molecular formula C6H16ClNO, is a compound of growing interest in the field of medicinal chemistry. Its unique structural characteristics, including a methoxy group, a methyl group, and an amine functional group, suggest potential biological activities that warrant further investigation. This article aims to explore the biological activity of this compound by reviewing existing literature, highlighting relevant case studies, and presenting research findings.

Structural Characteristics

The compound features:

  • Methoxy Group : Enhances solubility and may participate in hydrogen bonding.
  • Methyl Group : Increases lipophilicity, influencing the compound's interaction with biological membranes.
  • Amine Functional Group : Known for nucleophilic properties, allowing for potential interactions with various biological receptors.

These structural attributes suggest that (2-methoxy-2-methylbutyl)(methyl)amine hydrochloride could engage in diverse biological interactions.

The biological activity of (2-methoxy-2-methylbutyl)(methyl)amine hydrochloride is primarily attributed to its ability to interact with various biological receptors and enzymes. The presence of an amine group allows for nucleophilic attacks on electrophilic centers within target proteins or enzymes, potentially leading to inhibition or modulation of their activity.

Research Findings

Research has indicated that compounds with similar structures can exhibit significant biological activities. For instance:

  • Binding Affinity Studies : Initial studies suggest that (2-methoxy-2-methylbutyl)(methyl)amine hydrochloride may show binding affinity to specific receptors involved in neurotransmission and cellular signaling pathways. Further investigations are needed to quantify these interactions.
  • Cytotoxicity Assays : Preliminary cytotoxicity tests have shown that certain analogues of this compound can induce cell death in cancer cell lines at varying concentrations. For example, compounds structurally related to (2-methoxy-2-methylbutyl)(methyl)amine hydrochloride demonstrated IC50 values ranging from 10 μM to 50 μM against various cancer cell lines .

Case Studies

  • Analogues in Cancer Research :
    A study on amino acid-derived thiazole compounds demonstrated that modifications to similar structures could significantly affect their efficacy as anticancer agents. The findings highlighted how structural variations influence binding and activity against cancer cells .
  • Drug Resistance Reversal :
    Another study focused on the development of compounds that could reverse drug resistance in cancer therapies. The structural insights gained from these analogues could provide a framework for understanding how (2-methoxy-2-methylbutyl)(methyl)amine hydrochloride might be optimized for similar applications .

Comparative Analysis

To better understand the potential of (2-methoxy-2-methylbutyl)(methyl)amine hydrochloride, a comparison with structurally similar compounds is presented below:

Compound NameStructure FeaturesBiological Activity
(2-Methoxyethyl)(methyl)amine hydrochlorideMethoxy group, amineModerate binding affinity
(S)-N-(2-benzoylphenyl)-thiazole derivativeThiazole scaffold with benzoyl moietySignificant anticancer activity
(2-Methylbutyl) derivativesVaried alkyl substitutionsVariable cytotoxicity

This table illustrates how variations in structure can lead to differing biological activities, emphasizing the need for targeted research on (2-methoxy-2-methylbutyl)(methyl)amine hydrochloride.

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